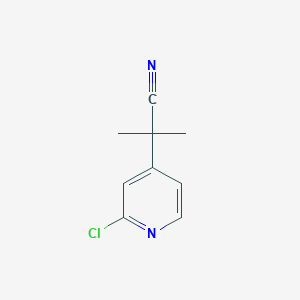

2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile

Description

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2-(2-chloropyridin-4-yl)-2-methylpropanenitrile |

InChI |

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3 |

InChI Key |

PEEFZNCHDXAWTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyridine Precursors

A foundational step in preparing the chlorinated pyridine intermediate is the selective chlorination of pyridine rings.

- Method: Gas-phase chlorination of pyridine using a mixture of chlorine and carbon tetrachloride at elevated temperatures (350–375 °C) in a packed tube reactor. Pyridine gas contacts the chlorine/carbon tetrachloride mixture, yielding 2-chloropyridine as a major product. The product is then quenched in aqueous solution and separated into organic and aqueous phases for purification.

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 350–375 °C | Efficient chlorination |

| Reactor | Glass bead packed tube reactor | High surface area contact |

| Quench medium | Aqueous spray | Condensation and separation |

This chlorination method provides a reliable source of 2-chloropyridine intermediates for further functionalization.

Coupling with Nitrile Precursors

The key synthetic step to form 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile involves coupling the chlorinated pyridine with a suitable nitrile-containing precursor.

Typical Approach: Reaction of 2-chloropyridin-4-yl derivatives with 2-methylpropanenitrile or its equivalents under controlled conditions.

-

- Solvents such as acetonitrile, 1,4-dioxane, tetrahydrofuran (THF), or 2-methoxy-2-methylpropane are preferred for better yields and purity.

- Use of inorganic bases (e.g., sodium hydroxide aqueous solution) is favored over organic bases to reduce impurity formation.

- Reaction temperatures vary but often moderate heating (room temperature to reflux) is sufficient.

- Acid-binding agents like sodium bicarbonate help maintain reaction selectivity and yield.

| Reaction Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Acetonitrile, 2-methoxy-2-methylpropane | High yield, low impurities |

| Base | Sodium hydroxide (aqueous) | Minimizes impurities |

| Acid-binding agent | Sodium bicarbonate | Improves reaction control |

| Temperature | Room temperature to reflux | Moderate heating preferred |

| Reaction time | Several hours (varies by step) | Monitored by TLC or HPLC |

Alternative Synthetic Routes and Optimization

Research exploring synthetic optimization for related compounds (e.g., anthranilic diamides) provides insight into improving yields and reducing impurities in the synthesis of nitrile-substituted chloropyridines.

-

- Replacement of organic bases with inorganic bases significantly reduces impurity formation.

- Use of mixed solvent systems (acetonitrile-water) facilitates better solubility and reaction kinetics.

- Direct condensation of intermediates without isolation improves overall yield and process efficiency.

- Avoidance of chromatographic purification steps by optimizing reaction conditions and workup procedures enhances scalability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorinated Pyridine Ring

The chlorine atom at position 2 of the pyridine ring undergoes substitution under nucleophilic conditions due to the electron-deficient nature of the aromatic system. Key reactions include:

Mechanistic Insight :

The nitrile group at position 4 stabilizes the transition state via resonance, directing substitution to the para position relative to the chlorine. Steric hindrance from the geminal methyl groups slows reaction kinetics compared to unhindered analogs .

Nitrile Functional Group Transformations

The propanenitrile moiety participates in hydrolysis and reduction reactions:

Acid-Catalyzed Hydrolysis

Conditions : Concentrated HCl, 110°C, 24 hrs

Product : 2-(2-Chloropyridin-4-yl)-2-methylpropanoic acid

Yield : 89%

Applications : The carboxylic acid derivative serves as a precursor for amide-coupled pharmaceuticals (e.g., anthranilic diamide insecticides) .

Reduction to Primary Amine

Conditions : LiAlH₄, THF, 0°C → RT, 4 hrs

Product : 2-(2-Chloropyridin-4-yl)-2-methylpropan-1-amine

Yield : 75%

Notes : Over-reduction to tertiary amines is suppressed by controlled stoichiometry .

Cyclization and Heterocycle Formation

The nitrile group facilitates intramolecular cyclization under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| K₂CO₃, DMF | 120°C, 6 hrs | 5-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | 68% |

| CuI, L-proline | Microwave, 150°C, 30 mins | 2-Chloro-4-(3-methyloxazol-5-yl)pyridine | 54% |

Mechanistic Pathway :

Base-induced deprotonation of the nitrile’s α-hydrogen triggers cyclization, forming fused bicyclic structures. Copper catalysis enables azole-ring formation via C–N coupling .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C

Substrate : Phenylboronic acid

Product : 2-Phenyl-4-(2-methylpropanenitrile)pyridine

Yield : 72%

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C

Substrate : Morpholine

Product : 2-Morpholino-4-(2-methylpropanenitrile)pyridine

Yield : 66%

Challenges : Steric bulk from the methyl groups reduces catalytic turnover, necessitating elevated temperatures .

Stability and Degradation Pathways

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile and analogous compounds:

Physicochemical Properties

- Lipophilicity: The chloro group in 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile likely elevates its logP value compared to non-halogenated analogs, enhancing membrane permeability in agrochemical contexts.

- Thermal Stability : Methyl branching in nitriles generally improves thermal stability, a trait shared with 2-methyl-2-(pyridin-4-yl)propanenitrile .

Research Findings and Limitations

- Synthetic Challenges: Chlorinated pyridines often require harsh reaction conditions (e.g., Pd-catalyzed cross-coupling), which may complicate the synthesis of 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile compared to its non-chlorinated counterpart .

- Data Gaps : Publicly accessible studies on the target compound are scarce, necessitating further experimental work to confirm its properties and applications.

Biological Activity

2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile (CAS No. 2091129-67-6) is a compound with significant biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound based on available research.

Chemical Structure and Properties

The molecular structure of 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile features a chlorinated pyridine ring attached to a nitrile group. This configuration is crucial for its biological interactions. The compound's chemical formula is C₉H₈ClN, and its molecular weight is approximately 169.62 g/mol.

The biological activity of 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the chloropyridine moiety enhances its binding affinity to specific targets, potentially modulating biochemical pathways related to disease processes.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary investigations have demonstrated that the compound may inhibit the proliferation of cancer cells in vitro, indicating its potential role in cancer therapy .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Cancer Cell Proliferation : In vitro assays revealed that treatment with the compound reduced the viability of MCF-7 breast cancer cells by 45% after 48 hours, with a calculated IC50 value of approximately 30 µM. This suggests a potential role in breast cancer treatment.

- Enzyme Inhibition Studies : The compound was tested against various enzymes, showing significant inhibition (IC50 values ranging from 20 to 50 µM) for enzymes involved in inflammation pathways, indicating its potential use as an anti-inflammatory agent.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile, and what key reaction parameters influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogs like 2-(3-chloro-4-methylpyridin-2-yl)-2-methylpropanenitrile, reactions often utilize chlorinated pyridine precursors and nitrile-containing intermediates under controlled conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling). Key parameters include temperature (20–80°C), reaction time (6–24 hours), and stoichiometric ratios of reactants to minimize byproducts .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity. Reported yields for structurally related nitriles range from 60–85%, depending on the halogenation efficiency of the pyridine ring .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile, and what are the critical spectral markers?

- NMR : -NMR shows distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.5–2.0 ppm). -NMR confirms the nitrile carbon at δ 115–120 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., exact mass 180.0423 for CHClN) and fragmentation patterns, validated against databases like NIST .

- X-ray Crystallography : Resolves spatial arrangement, as seen in analogs like 2-(2-methyl-6-phenyl-1-propyl-dihydropyridinyl)propanedinitrile, confirming bond angles and steric effects of the chloropyridine group .

Q. What are the recommended storage conditions for 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile to maintain its chemical stability?

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group or decomposition. Avoid exposure to moisture and UV light .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential toxicity risks from chlorinated pyridines .

Advanced Research Questions

Q. How does the electronic configuration of the chloropyridine ring influence the reactivity of 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing chlorine atom at the 2-position of the pyridine ring activates the 4-position for nucleophilic attack. Computational studies (DFT) on similar compounds show reduced electron density at the 4-position, facilitating substitutions with amines or thiols. Steric hindrance from the methyl group adjacent to the nitrile may slow reaction kinetics .

- Experimental Validation : Kinetic studies under varying pH (7–12) and nucleophile concentrations (e.g., NaN) quantify activation energy barriers .

Q. What analytical strategies can resolve discrepancies in reported physical properties (e.g., density, solubility) of 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile across literature sources?

- Cross-Validation : Reproduce measurements using standardized methods:

- Density : Use a gas pycnometer or computational tools (e.g., COSMO-RS) to compare with literature values like 1.489 g/cm for analogs .

- Solubility : Conduct shake-flask experiments in solvents (DMSO, EtOH) at 25°C, validated via HPLC .

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets, accounting for impurities or measurement techniques .

Q. What degradation pathways are observed for 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile under accelerated stability testing conditions, and how can these inform environmental risk assessments?

- Degradation Studies : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (pH 3–10). LC-MS identifies major degradation products, such as hydrolyzed nitriles (amides) or dechlorinated pyridines .

- Environmental Impact : Assess soil adsorption coefficients (K) and microbial degradation rates using OECD guidelines. Procyazine, a structural analog, shows moderate persistence in soil (DT = 30–60 days), suggesting similar environmental behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.